PGH Synthase Inhibition in Human Platelets: ETA Matches EPA Potency but Lacks C5 Double Bond Requirement
In human platelets, 8Z,11Z,14Z,17Z-eicosatetraenoic acid (20:4 n-3) is as potent as eicosapentaenoic acid (20:5 n-3) in inhibiting prostaglandin H (PGH) synthase activity, a key enzyme in the pro-inflammatory eicosanoid cascade [1]. The synthesis of thromboxane B₂ and 12-hydroxy-5,8,10-heptadecatrienoic acid, which are direct downstream products of PGH/thromboxane synthase, was lowered by both 5 μM and 10 μM of 20:4 n-3 across a range of 2.5 μM to 10 μM of arachidonic acid (20:4 n-6) [1]. This parity in potency demonstrates that the C5 double bond present in EPA is not a structural prerequisite for PGH synthase inhibition, a differentiating feature of 20:4 n-3's mechanism [1].
| Evidence Dimension | Inhibition of PGH Synthase Activity (Product Formation) |
|---|---|
| Target Compound Data | Inhibition observed at 5 μM and 10 μM of 20:4 n-3 (8Z,11Z,14Z,17Z-eicosatetraenoic acid) |
| Comparator Or Baseline | Eicosapentaenoic Acid (EPA, 20:5 n-3) at 5 μM and 10 μM; Arachidonic Acid (AA, 20:4 n-6) as substrate at 2.5-10 μM |
| Quantified Difference | Equipotent inhibition: 20:4 n-3 was 'as potent as 20:5 n-3 in inhibiting prostaglandin H synthase (PGH synthase) activity'. |
| Conditions | Human platelets; ex vivo; co-incubation with 20:4 n-6 (AA) substrate. |
Why This Matters
This evidence is critical for scientific selection in hemostasis and inflammation research, as it confirms 20:4 n-3 inhibits the COX pathway at the level of PGH synthase with efficacy equal to EPA, but via a distinct structural mechanism independent of the C5 double bond, avoiding assumptions that only EPA and DHA are the principal n-3 enzyme modulators.
- [1] Croset, M., et al. (1999). Inhibition of prostaglandin H synthase and activation of 12-lipoxygenase by 8,11,14,17-eicosatetraenoic acid in human endothelial cells and platelets. Biochemical Pharmacology, 57(6), 631-638. View Source
